molecular formula C17H14N2O3 B11836868 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid CAS No. 62294-81-9

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid

Cat. No.: B11836868
CAS No.: 62294-81-9
M. Wt: 294.30 g/mol
InChI Key: BNYCKBYZKGSOPI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety linked to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can lead to the formation of reduced quinoline derivatives .

Scientific Research Applications

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyquinoline: Shares the quinoline moiety but lacks the benzoic acid derivative.

    4-Hydroxyquinoline: Similar structure but with a hydroxyl group at a different position.

    2,4-Dihydroxyquinoline: Contains two hydroxyl groups on the quinoline ring.

Uniqueness

2-Hydroxy-4-{[(quinolin-3-yl)methyl]amino}benzoic acid is unique due to its specific combination of a quinoline moiety and a benzoic acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62294-81-9

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

2-hydroxy-4-(quinolin-3-ylmethylamino)benzoic acid

InChI

InChI=1S/C17H14N2O3/c20-16-8-13(5-6-14(16)17(21)22)18-9-11-7-12-3-1-2-4-15(12)19-10-11/h1-8,10,18,20H,9H2,(H,21,22)

InChI Key

BNYCKBYZKGSOPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CNC3=CC(=C(C=C3)C(=O)O)O

Origin of Product

United States

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